4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid
Overview
Description
4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. They are present in more than twenty classes of pharmaceuticals
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives have been found to inhibit certain enzymes or receptor activities .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Result of Action
The molecular and cellular effects of piperidine derivatives can vary depending on their specific targets and mode of action. Some piperidine derivatives have been found to have cytotoxic effects on cancer cells .
Biochemical Analysis
Biochemical Properties
4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, for example, this compound has demonstrated antiproliferative effects by inhibiting cell division and inducing apoptosis . It also influences cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation . Additionally, this compound can alter gene expression and cellular metabolism, leading to changes in the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes or receptors, and modulating their activity . This compound can act as an inhibitor or activator, depending on the target molecule. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cells can vary depending on the duration of exposure. Short-term exposure often results in immediate changes in enzyme activity and cell signaling, while long-term exposure can lead to more profound effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to exert therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential for adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites within the cell. For instance, it has been shown to affect the pyrimidine metabolism pathway, which is crucial for nucleotide synthesis and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within the cell can influence its activity and effectiveness. For example, accumulation in the nucleus may enhance its ability to interact with DNA and regulatory proteins .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis, or to the nucleus, where it can affect gene expression and DNA repair .
Properties
IUPAC Name |
4-piperidin-1-ylpyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWKNQBNTUWFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.